molecular formula C14H9Cl2FN2O B8315244 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile

3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile

Cat. No.: B8315244
M. Wt: 311.1 g/mol
InChI Key: WCXOLXMRYQMCRI-UHFFFAOYSA-N
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Description

3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile is a synthetic organic compound that features a complex aromatic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile typically involves multiple steps, including halogenation, nitrile formation, and amination. The process may start with a chlorinated phenol derivative, which undergoes nucleophilic substitution with a fluorinated benzylamine. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or receptor binding due to its unique functional groups.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminomethyl-6-chloro-2-fluoro-phenoxy)-5-chloro-benzonitrile: shares similarities with other halogenated aromatic compounds, such as chlorofluorobenzenes and aminobenzonitriles.

Uniqueness

The unique combination of functional groups in this compound, including the aminomethyl, chloro, and fluoro substituents, distinguishes it from other compounds. This structural uniqueness may confer specific reactivity and binding properties, making it valuable for targeted applications.

Properties

Molecular Formula

C14H9Cl2FN2O

Molecular Weight

311.1 g/mol

IUPAC Name

3-[3-(aminomethyl)-6-chloro-2-fluorophenoxy]-5-chlorobenzonitrile

InChI

InChI=1S/C14H9Cl2FN2O/c15-10-3-8(6-18)4-11(5-10)20-14-12(16)2-1-9(7-19)13(14)17/h1-5H,7,19H2

InChI Key

WCXOLXMRYQMCRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)OC2=CC(=CC(=C2)C#N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-{[3-(Bromomethyl)-6-chloro-2-fluorophenyl]oxy}-5-chlorobenzonitrile (1.0 g, 2.6 mmol) was dissolved in CH2Cl2 (5 mL) and added dropwise to ammonia in methanol (7N, 25 mL). The reaction mixture was stirred for 2 h then the solvent was evaporated. The resulting oil was purified by column chromatography (CH-2Cl2/MeOH) to afford the title compound (0.7 g, 84%). 1H NMR (400 MHz, DMSO-d6): δ ppm 7.79 (s, 2H), 7.45-7.56 (m, 4H), 7.42 (t, 1H), 3.75 (s, 2H). MS: m/z 311.1 (M+1).
Name
3-{[3-(Bromomethyl)-6-chloro-2-fluorophenyl]oxy}-5-chlorobenzonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

3-Chloro-5-({6-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluorophenyl}oxy)benzonitrile (1.9 g, 4.3 mmol) was dissolved in MeOH (50 mL) and hydrazine monohydrate (0.63 mL, 12.9 mmol) was added. The reaction mixture was placed in an oil bath at 60° C. and stirred for 2 h. Another portion of hydrazine monohydrate (0.63 mL, 12.9 mmol) was added and the reaction was stirred for 1 h. Purification was accomplished by column chromatography (CH2Cl2/MeOH) to afford the title compound (11 g, 82%).
Name
3-Chloro-5-({6-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-fluorophenyl}oxy)benzonitrile
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
Yield
82%

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